![molecular formula C14H14N2O4 B3059154 N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester CAS No. 94732-17-9](/img/structure/B3059154.png)
N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester
Overview
Description
N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester is a chemical compound with the molecular formula C14H14N2O4 . It is also known as 5-Oxo-L-prolyl-L-tryptophan ethyl ester or IGEPAL PW-10.
Molecular Structure Analysis
The molecular structure of N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester consists of an indole ring attached to a glycine ethyl ester moiety via an acetyl group . The molecular weight of this compound is 274.27 g/mol.Scientific Research Applications
Antiviral Activity
Indole derivatives, including N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester, have shown potential in antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been associated with anti-inflammatory activity. This suggests that N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
The indole nucleus is present in many synthetic drug molecules used in cancer treatment. Therefore, N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially have applications in anticancer therapies .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. This suggests that N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been associated with antioxidant activity. This suggests that N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially be used in the treatment of conditions related to oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity. This suggests that N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially be used in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. This suggests that N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially be used in the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activity. This suggests that N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester could potentially be used in the treatment of diabetes .
Mechanism of Action
Target of Action
N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-12(17)8-16-14(19)13(18)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSCFGRDTZECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915337 | |
Record name | Ethyl N-[(1H-indol-3-yl)(oxo)acetyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94732-17-9 | |
Record name | Glycine, N-(1H-indol-3-yloxoacetyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094732179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-[(1H-indol-3-yl)(oxo)acetyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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